molecular formula C16H14N2O7 B2907596 Thalidomide-O-C2-acid CAS No. 2369068-42-6

Thalidomide-O-C2-acid

Cat. No.: B2907596
CAS No.: 2369068-42-6
M. Wt: 346.295
InChI Key: JDORXWYUBMQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Thalidomide-O-C2-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Scientific Research Applications

Thalidomide-O-C2-acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thalidomide-O-C2-acid is unique in its ability to bind to cereblon and induce the degradation of non-native substrates. Similar compounds include:

This compound stands out due to its specific linker and cereblon ligand, which provide unique properties and applications in scientific research and medicine.

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDORXWYUBMQFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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